[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole
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Overview
Description
[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole is a complex organic compound with the molecular formula C24H40N8O4 and a molecular weight of 504.63 g/mol . It is an impurity of Dipyridamole, a well-known coronary vasodilator and inhibitor of platelet aggregation. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, amino, and imino groups.
Preparation Methods
The synthesis of [((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Pyrimido[5,4-d]pyrimidine core: This involves the reaction of appropriate precursors under controlled conditions to form the core structure.
Introduction of the Hydroxyethyl and Amino groups: This step involves the addition of hydroxyethyl and amino groups to the core structure through nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete this compound molecule.
Chemical Reactions Analysis
[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: The imino groups can be reduced to form amines using reducing agents such as sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole is closely related to its parent compound, Dipyridamole. It acts as a selective inhibitor of phosphodiesterase V (PDE 5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. The molecular targets include PDE 5 and adenosine transporters, which play crucial roles in regulating vascular tone and platelet aggregation.
Comparison with Similar Compounds
[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole can be compared with other similar compounds, such as:
Dipyridamole: The parent compound, known for its vasodilatory and antiplatelet effects.
Adenosine: A naturally occurring nucleoside that also acts on adenosine receptors and has vasodilatory properties.
Sildenafil: Another PDE 5 inhibitor used for treating erectile dysfunction and pulmonary hypertension.
Properties
Molecular Formula |
C24H40N8O4 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-[2-[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]oxyethylamino]ethanol |
InChI |
InChI=1S/C24H40N8O4/c33-15-7-25-8-18-36-24-27-20-19(22(29-24)31-11-5-2-6-12-31)26-23(32(13-16-34)14-17-35)28-21(20)30-9-3-1-4-10-30/h25,33-35H,1-18H2 |
InChI Key |
ZEEPBXJQUZXZAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)OCCNCCO |
Origin of Product |
United States |
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